molecular formula C8H14O3 B11762082 (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol

(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol

Cat. No.: B11762082
M. Wt: 158.19 g/mol
InChI Key: JVVKNODYNTXETM-NKWVEPMBSA-N
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Description

(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol is a complex organic compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol involves several steps, starting from readily available starting materials. One common synthetic route includes the use of natural chiral compounds as starting materials. For instance, D-glyceraldehyde acetonide can be used as a chiral source. The synthesis involves multiple steps, including protection, oxidation, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes using cost-effective starting materials and reagents, as well as optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol
  • (5R,6S)-6-acetoxy-5-hexadecane-olide

Uniqueness

(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol is unique due to its specific spirocyclic structure and the presence of a methoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol

InChI

InChI=1S/C8H14O3/c1-10-7-6(9)2-3-8(11-7)4-5-8/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

JVVKNODYNTXETM-NKWVEPMBSA-N

Isomeric SMILES

CO[C@H]1[C@H](CCC2(O1)CC2)O

Canonical SMILES

COC1C(CCC2(O1)CC2)O

Origin of Product

United States

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